N-(2-{[2,2'-bithiophene]-5-yl}ethyl)-2-bromobenzamide
Description
N-(2-{[2,2'-bithiophene]-5-yl}ethyl)-2-bromobenzamide is a benzamide derivative characterized by a 2-bromobenzoyl group linked via an ethyl chain to a 2,2'-bithiophene moiety at the 5-position. This compound combines the electron-deficient aromatic system of 2-bromobenzamide with the π-conjugated bithiophene unit, which is known for its electronic and optoelectronic properties.
Properties
IUPAC Name |
2-bromo-N-[2-(5-thiophen-2-ylthiophen-2-yl)ethyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14BrNOS2/c18-14-5-2-1-4-13(14)17(20)19-10-9-12-7-8-16(22-12)15-6-3-11-21-15/h1-8,11H,9-10H2,(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FLGPVLIHEUAVSO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NCCC2=CC=C(S2)C3=CC=CS3)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14BrNOS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-{[2,2’-bithiophene]-5-yl}ethyl)-2-bromobenzamide typically involves the following steps:
Formation of the Bithiophene Moiety: The bithiophene unit can be synthesized through Stille coupling reactions, where 2,2’-bithiophene is formed by coupling 2-halo thiophenes.
Attachment of the Ethyl Linker: The ethyl linker is introduced via a nucleophilic substitution reaction, where an appropriate ethyl halide reacts with the bithiophene unit.
Formation of the Bromobenzamide Group: The final step involves the formation of the bromobenzamide group through an amide coupling reaction between the ethyl-bithiophene intermediate and 2-bromobenzoic acid.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of high-pressure reactors and continuous flow systems to enhance reaction efficiency and yield .
Chemical Reactions Analysis
Types of Reactions
N-(2-{[2,2’-bithiophene]-5-yl}ethyl)-2-bromobenzamide can undergo various chemical reactions, including:
Oxidation: The bithiophene moiety can be oxidized to form sulfoxides or sulfones.
Reduction: The bromobenzamide group can be reduced to form the corresponding amine.
Substitution: The bromine atom in the bromobenzamide group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like amines or thiols can be used in the presence of a base such as potassium carbonate (K₂CO₃) or sodium hydride (NaH).
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Corresponding amine derivatives.
Substitution: Various substituted benzamides depending on the nucleophile used.
Scientific Research Applications
N-(2-{[2,2’-bithiophene]-5-yl}ethyl)-2-bromobenzamide has several scientific research applications:
Organic Electronics: Used as a building block in the synthesis of conjugated polymers for organic field-effect transistors (OFETs) and organic photovoltaics (OPVs).
Materials Science: Employed in the development of new materials with unique electronic and optical properties.
Medicinal Chemistry: Investigated for its potential as a pharmacophore in drug design and development.
Biological Studies: Used in studies related to its interaction with biological macromolecules and its potential biological activities.
Mechanism of Action
The mechanism of action of N-(2-{[2,2’-bithiophene]-5-yl}ethyl)-2-bromobenzamide involves its interaction with specific molecular targets and pathways. The bithiophene moiety can interact with π-conjugated systems, facilitating electron transport and charge mobility. The bromobenzamide group can form hydrogen bonds and other interactions with biological targets, influencing their activity .
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Effects on Benzamide Derivatives
Key Compounds
4-Bromo-N-(4-methoxy-2-nitrophenyl)-benzamide (4MNB) Structure: Features a 4-bromobenzamide core with a 4-methoxy-2-nitrophenyl amine substituent. Comparison: Unlike the target compound, 4MNB lacks the bithiophene moiety and instead incorporates electron-withdrawing (nitro) and electron-donating (methoxy) groups on the phenyl ring.
N-(4-(Benzo[d]thiazol-2-ylthio)-3-chlorophenyl)-3,5-dibromo-2-hydroxybenzamide Structure: Contains a dibrominated benzamide with a hydroxy group at position 2 and a benzo[d]thiazole-thio substituent. Comparison: The dibromo substitution enhances steric bulk and electronic effects compared to the mono-bromo target compound. The benzo[d]thiazole group may confer improved antibacterial activity, as seen in related GroEL/ES inhibitors .
5-Bromo-2-chloro-N-[3-(2-oxo-2H-chromen-3-yl)phenyl]benzamide Structure: Integrates a chromenone (coumarin) group, which introduces fluorescence properties.
Table 1: Structural and Functional Comparison
Bithiophene-Containing Analogues
MA-1615 and MA-1740
- Structure : Cationic bithienyl fluorobenzamidine derivatives with amidine groups.
- Comparison : Unlike the neutral benzamide-bithiophene linkage in the target compound, MA-1615/1740 feature charged amidine moieties, enhancing their solubility and corrosion inhibition efficacy in acidic environments .
5-(4-Hydroxy-3-methoxy-1-butynyl)-2,2'-bithiophene Structure: A natural bithiophene from Echinops grijisii with anti-inflammatory activity.
Biological Activity
N-(2-{[2,2'-bithiophene]-5-yl}ethyl)-2-bromobenzamide is a synthetic organic compound that has garnered attention in various fields, including medicinal chemistry and materials science. This compound combines a bithiophene moiety with a bromobenzamide group, which imparts unique electronic and chemical properties. Understanding its biological activity is crucial for evaluating its potential applications in drug development and organic electronics.
Chemical Structure and Properties
The compound's structure can be represented as follows:
- IUPAC Name: 2-bromo-N-[2-(5-thiophen-2-ylthiophen-2-yl)ethyl]benzamide
- Molecular Formula: C17H14BrNOS2
- CAS Number: 2640972-20-7
Synthesis Overview
The synthesis of this compound typically involves:
- Formation of the Bithiophene Moiety: Achieved through Stille coupling reactions.
- Attachment of the Ethyl Linker: Introduced via nucleophilic substitution reactions.
- Formation of the Bromobenzamide Group: Accomplished through amide coupling with 2-bromobenzoic acid .
Anticancer Potential
Recent studies have indicated that compounds similar to this compound exhibit significant anticancer activity. For instance, related bromobenzamide derivatives have shown potent antiproliferative effects against various cancer cell lines, with IC50 values ranging from 0.1 to 0.5 µM . The mechanism of action often involves the inhibition of specific molecular targets such as Hsp27 and tubulin, leading to cell cycle arrest and apoptosis .
| Compound | IC50 (µM) | Target |
|---|---|---|
| Compound A | 0.1 | Hsp27 |
| Compound B | 0.5 | Tubulin |
Interaction with Biological Macromolecules
This compound has been investigated for its interactions with various biological macromolecules, including proteins and nucleic acids. The bithiophene moiety enhances the compound's ability to engage in π-π stacking interactions, which can stabilize binding to target proteins . This interaction is critical for its potential therapeutic effects.
Case Study 1: Antiproliferative Activity
In a study examining the antiproliferative effects of various bromobenzamide derivatives, this compound was found to induce significant apoptosis in cancer cells at nanomolar concentrations. The study highlighted that structural modifications in the compound could enhance its potency against specific cancer types .
Case Study 2: Organic Electronics
The compound has also been explored for its applications in organic electronics, specifically in organic field-effect transistors (OFETs). Research demonstrated that incorporating this compound into polymer matrices improved charge transport properties due to its unique electronic structure .
Q & A
Q. What parameters ensure reproducibility in laboratory-scale synthesis?
- Critical Factors :
- Stoichiometric control : Maintain a 1:1.2 molar ratio of benzamide to bithiophene-ethylamine to avoid side products .
- Reaction monitoring : Use TLC (Rf ~0.4 in 3:7 ethyl acetate/hexane) to track progress and terminate at >90% conversion .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
